molecular formula C23H39N3O B5544115 (1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol

(1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol

Cat. No. B5544115
M. Wt: 373.6 g/mol
InChI Key: YJFPWLVFKLLVCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that often start from basic amino acids or other foundational structures. For instance, the novel synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols, starting from the methyl ester of (S)-serine, showcases a method that could potentially be adapted for our compound of interest (Beduerftig, Weigl, & Wünsch, 2001). The transformation into chiral, non-racemic bicyclic lactams further exemplifies the complexity and creativity involved in synthesizing such molecules.

Molecular Structure Analysis

Molecular structure analysis of complex organic compounds like ours is crucial for understanding their potential interactions and functionalities. Studies involving compounds with similar structural features, such as dimethyl 5-(acridin-9-yloxy)isophthalate methanol (1:1), provide insights into the conformation, bonding, and intermolecular interactions that can inform the analysis of our target compound (Jiménez, González, & Caballero, 2009).

Chemical Reactions and Properties

Chemical reactions involving the compound, such as etherification and methylation, play a critical role in modifying its properties for specific applications. For example, the chemoselective etherification of benzyl alcohols using triazine suggests a pathway for modifying similar structures (Sun, Guo, Peng, & Li, 2009). Furthermore, the study on the conversion of methanol to hydrocarbons through methylation of benzene underlines the versatility and reactivity of methanol-based compounds (Kaeding, 1988).

Physical Properties Analysis

Understanding the physical properties, such as solubility, melting point, and crystalline structure, is crucial for practical applications. The crystal structure of compounds like dimethyl 5-(acridin-9-yloxy)isophthalate methanol (1:1) provides valuable data for predicting the behavior of our compound under various conditions (Jiménez, González, & Caballero, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are key to the compound's application in synthesis and manufacturing processes. Studies such as the electrosynthesis of benzoquinone derivatives highlight the electrochemical properties that could be relevant for our compound's analysis (Nematollahi & Golabi, 1996).

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

A novel synthesis approach starting from (S)-serine has been developed for compounds structurally related to the target molecule, emphasizing the synthetic versatility of such compounds. This process involves diastereomeric oxazolidine derivatives as key intermediates, showcasing the compound's potential in creating ligands for central nervous system receptors (Beduerftig, Weigl, & Wünsch, 2001).

Material Science and Catalysis

Research into the conversion of methanol to hydrocarbons has highlighted the role of compounds similar to the target molecule in catalytic processes, particularly in the context of zeolite catalysts. These studies provide insight into the mechanistic aspects of methanol conversion, demonstrating the compound's utility in elucidating complex reaction mechanisms within catalysis (Schulz, 2010).

Biological Systems Interaction

The interaction of structurally related compounds with biological systems has been explored through the synthesis and evaluation of derivatives for potential analgesic properties. This includes the preparation of new N-[2-(4-substitutedpiperazin-1-yl)ethyl]-1-(n-butyl or phenyl)-2,5-dimethyl-3,4-pyrroledicarboximides, highlighting the therapeutic potential of compounds within this chemical class (Malinka, Kaczmarz, Redzicka, Filipek, & Sapa, 2005).

Photophysical Properties

Investigations into the photophysical properties of related compounds have been conducted, focusing on their use as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography. This application underscores the compound's utility in analytical chemistry, particularly in enhancing detection sensitivity and selectivity (Iwata, Hirose, Nakamura, & Yamaguchi, 1994).

properties

IUPAC Name

[1-[[2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]-3-ethylpiperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39N3O/c1-5-23(18-27)7-6-8-26(17-23)16-22-14-21(19(2)13-20(22)3)15-25-11-9-24(4)10-12-25/h13-14,27H,5-12,15-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFPWLVFKLLVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN(C1)CC2=C(C=C(C(=C2)CN3CCN(CC3)C)C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-{2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol

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